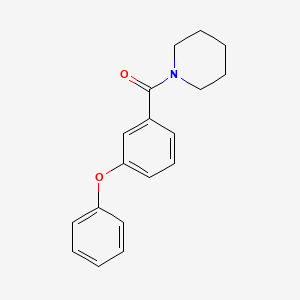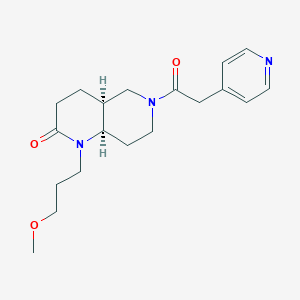![molecular formula C18H28N2O4S B5328756 1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5328756.png)
1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPPC and belongs to the class of piperidinecarboxamide derivatives.
作用机制
The exact mechanism of action of EPPC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. EPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are enzymes involved in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
EPPC has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). EPPC has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the body. In addition, EPPC has been shown to improve glucose and lipid metabolism in animal models.
实验室实验的优点和局限性
EPPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be administered orally or intravenously. However, EPPC has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and duration of treatment for EPPC.
未来方向
There are several future directions for the study of EPPC. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other metabolic disorders such as obesity and diabetes. Further studies are also needed to determine the optimal dosage and duration of treatment for EPPC and to investigate its potential side effects in humans.
Conclusion:
In conclusion, EPPC is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties and can be used for the treatment of neuropathic pain. EPPC has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to determine its optimal dosage and duration of treatment and to investigate its potential side effects in humans.
合成方法
EPPC can be synthesized using a multistep process that involves the reaction of piperidine with ethylsulfonyl chloride, followed by the reaction with 1-(4-methoxy-3-methylphenyl)ethylamine and finally the reaction with ethyl chloroformate to yield the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
EPPC has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antitumor properties. Some studies have also shown that EPPC can be used for the treatment of neuropathic pain and as a potential drug candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-25(22,23)20-10-8-15(9-11-20)18(21)19-14(3)16-6-7-17(24-4)13(2)12-16/h6-7,12,14-15H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJUXQNQQFXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5328694.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328701.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)
![3-ethyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328718.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5328727.png)
![3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5328733.png)

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5328754.png)
![diethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B5328770.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)